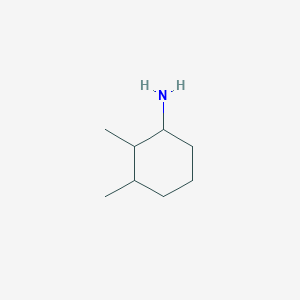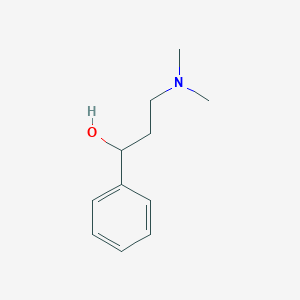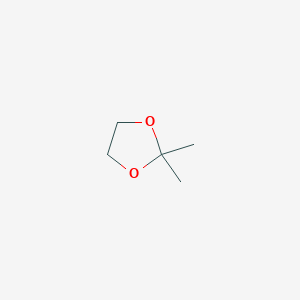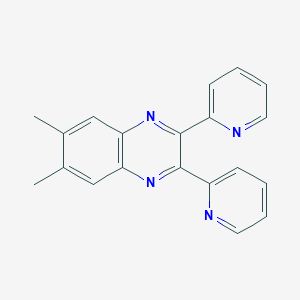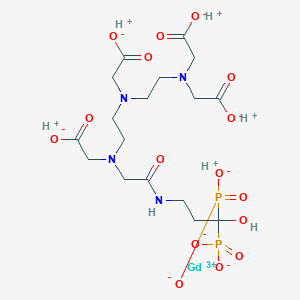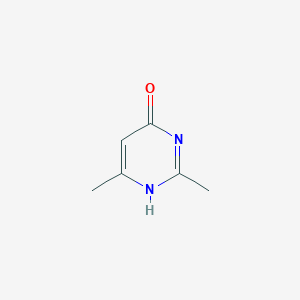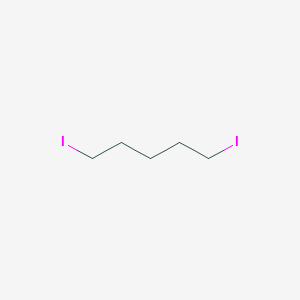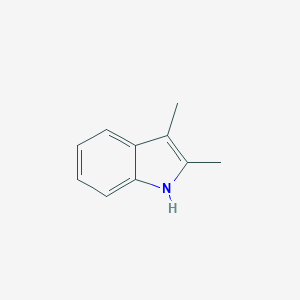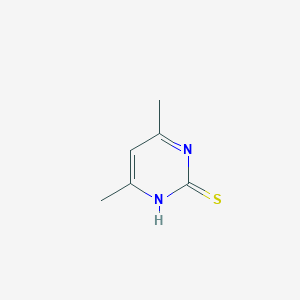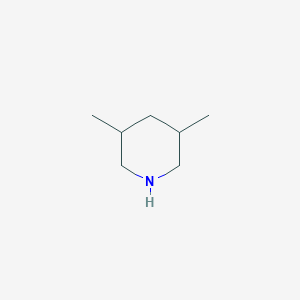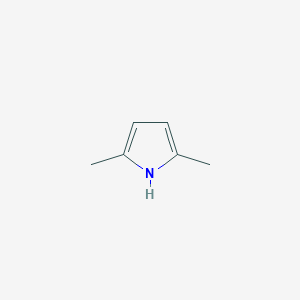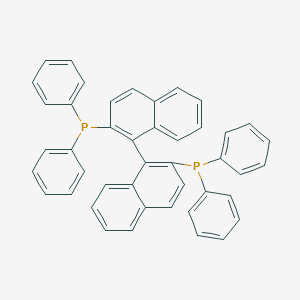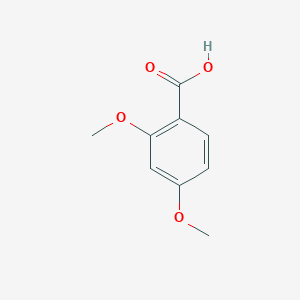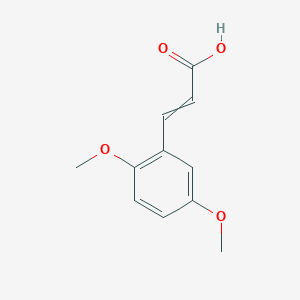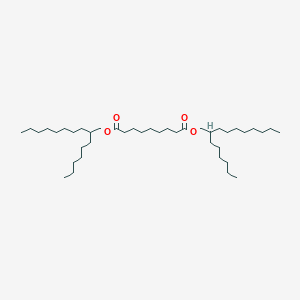
Bis(2-hexyldecyl) nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hexyldecyl) nonanedioate, also known as DINCH, is a plasticizer that is widely used in various applications, including food packaging, medical devices, and toys. It is a non-toxic, eco-friendly, and sustainable alternative to traditional plasticizers such as phthalates.
Mécanisme D'action
Bis(2-hexyldecyl) nonanedioate acts as a plasticizer by reducing the glass transition temperature of polymers, making them more flexible and easier to process. It does not migrate from the polymer matrix, ensuring that it does not contaminate the environment or food products. Bis(2-hexyldecyl) nonanedioate has also been shown to have anti-estrogenic properties, making it a potential candidate for use in medical devices and other applications where hormonal activity is a concern.
Effets Biochimiques Et Physiologiques
Bis(2-hexyldecyl) nonanedioate has been evaluated for its potential toxicity and has been found to be safe for use in various applications. It is not metabolized by the body and is excreted unchanged in the urine. Bis(2-hexyldecyl) nonanedioate has also been shown to have low acute toxicity, making it a suitable replacement for phthalates in medical devices and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-hexyldecyl) nonanedioate has several advantages over traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. However, Bis(2-hexyldecyl) nonanedioate is more expensive than phthalates, which may limit its use in some applications.
Orientations Futures
There are several future directions for Bis(2-hexyldecyl) nonanedioate research. One area of research is the development of new synthesis methods that are more sustainable and cost-effective. Another area of research is the evaluation of Bis(2-hexyldecyl) nonanedioate for its potential as a plasticizer in other applications, such as coatings and adhesives. Additionally, further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment.
Conclusion:
In conclusion, Bis(2-hexyldecyl) nonanedioate is a promising alternative to traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. Further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment, as well as to develop new synthesis methods and evaluate its potential in other applications.
Méthodes De Synthèse
Bis(2-hexyldecyl) nonanedioate is synthesized through the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation and recrystallization.
Applications De Recherche Scientifique
Bis(2-hexyldecyl) nonanedioate has been extensively studied for its potential as a plasticizer in various applications. It has been shown to have excellent compatibility with PVC and other polymers, making it a suitable replacement for phthalates. Bis(2-hexyldecyl) nonanedioate has also been evaluated for its potential as a food contact material and has been found to be safe for use in food packaging.
Propriétés
Numéro CAS |
134019-32-2 |
|---|---|
Nom du produit |
Bis(2-hexyldecyl) nonanedioate |
Formule moléculaire |
C41H80O4 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
bis(2-hexyldecyl) nonanedioate |
InChI |
InChI=1S/C41H80O4/c1-5-9-13-17-20-26-32-38(30-24-15-11-7-3)36-44-40(42)34-28-22-19-23-29-35-41(43)45-37-39(31-25-16-12-8-4)33-27-21-18-14-10-6-2/h38-39H,5-37H2,1-4H3 |
Clé InChI |
UJZSAQFQBYHQFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



